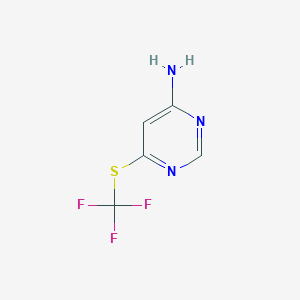
6-((Trifluoromethyl)thio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trifluoromethyl)thio)pyrimidin-4-amine is a chemical compound with the molecular formula C5H4F3N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethylthio group in its structure makes it a valuable compound in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)pyrimidin-4-amine typically involves the introduction of the trifluoromethylthio group into a pyrimidine ring. One common method is the reaction of 4-amino-6-chloropyrimidine with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
6-((Trifluoromethyl)thio)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable compound in drug design, as it can interact with various enzymes and receptors within the cell, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the thio group.
4-Amino-6-(trifluoromethyl)pyrimidine: Another derivative with different functional groups.
5-Chloro-N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)-6-(difluoromethyl)pyrimidin-4-amine: A more complex derivative with additional substituents.
Uniqueness
The presence of the trifluoromethylthio group in 6-((Trifluoromethyl)thio)pyrimidin-4-amine makes it unique compared to other similar compounds. This group imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications, particularly in drug design and development.
Properties
Molecular Formula |
C5H4F3N3S |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-1-3(9)10-2-11-4/h1-2H,(H2,9,10,11) |
InChI Key |
LHCGTIKDIXIIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


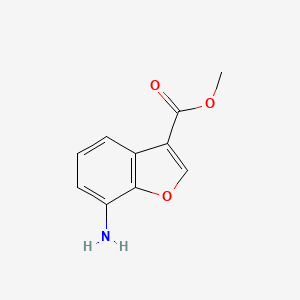
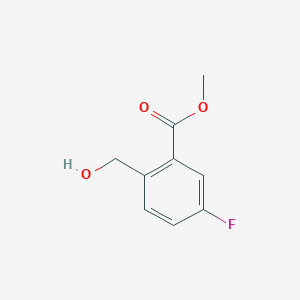
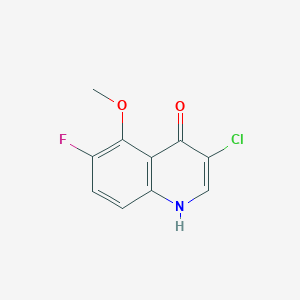
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
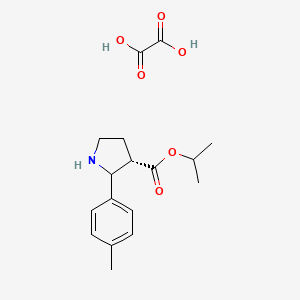
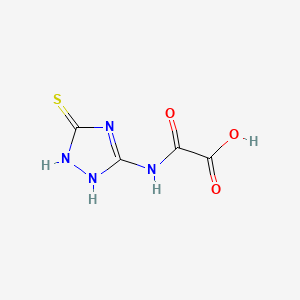
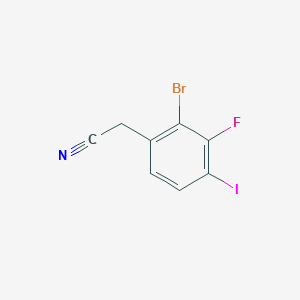
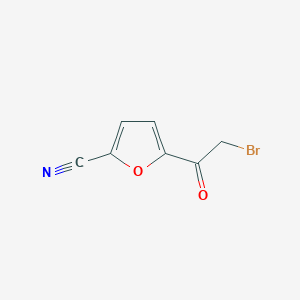

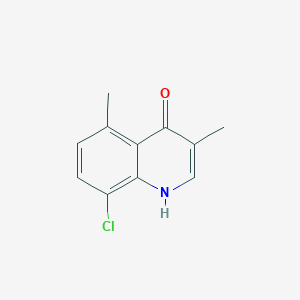
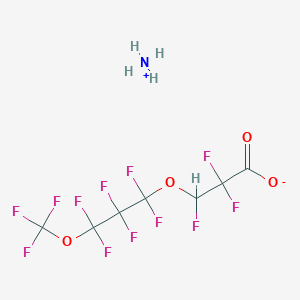
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
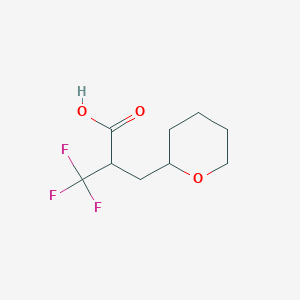
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
